Chk1 Enzymatic Inhibition: Quantitative Comparison of 2-Chlorophenyl vs. Structurally Divergent Chk1 Inhibitor Chemotypes
In a standardized Chk1 enzymatic assay measuring inhibition of substrate phosphorylation using a fluorescent peptide substrate, N-(2-(3-(2-chlorophenyl)ureido)phenyl)picolinamide demonstrated an IC50 of 1.00E+5 nM (100 µM) [1]. This is markedly weaker than the activity of optimized picolinamide-derived Chk1 inhibitors reported in the literature, such as Compound 1 from the LRRK2 program which showed sub-100 nM activity against the Chk1 kinase domain surrogate [2], and a reported picolinamide Chk1 inhibitor with IC50 of 217 nM in an HTRF assay [3]. This 460-fold potency differential suggests that the 2-chlorophenyl urea substitution pattern is suboptimal for Chk1 inhibition compared to optimized picolinamide chemotypes, directing its utility toward selectivity profiling rather than Chk1-directed pharmacology.
| Evidence Dimension | Chk1 enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.00×10^5 nM (100 µM) |
| Comparator Or Baseline | Picolinamide-derived Chk1 inhibitor (BDBM50574330): IC50 = 217 nM; Optimized picolinamide LRRK2/Chk1 inhibitor (Compound 1): < 100 nM |
| Quantified Difference | ~460-fold less potent vs. 217 nM comparator; >1000-fold less potent vs. nanomolar Chk1 inhibitors |
| Conditions | Inhibition of human Chk1 using fluorescent peptide substrate phosphorylation assay, microplate reader detection (BindingDB/ChEMBL curated data). |
Why This Matters
This defines the compound's Chk1 activity baseline, enabling researchers to use it as a selectivity control or profiling standard when screening novel Chk1 inhibitors.
- [1] BindingDB Entry BDBM50355566 (CHEMBL1910634). IC50: 1.00E+5 nM. Assay: Inhibition of CHK1 assessed as inhibition of substrate phosphorylation using fluorescent peptide substrate. University of Bologna / ChEMBL. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50355566 (accessed 2026-05-10). View Source
- [2] Optimization of brain-penetrant picolinamide derived leucine-rich repeat kinase 2 (LRRK2) inhibitors. RCSB PDB Structure 7MCK. https://www.rcsb.org/structure/7MCK (accessed 2026-05-10). View Source
- [3] BindingDB Entry BDBM50574330 (CHEMBL4876656). IC50: 217 nM. Assay: Inhibition of CHK1 incubated for 1 hr in presence of ATP by HTRF assay. https://ww.w.bindingdb.org (accessed 2026-05-10). View Source
